Beta-Sitosterol vs. Campesterol & Stigmasterol: 5-Alpha Reductase Inhibition Potency
In a direct in vitro comparison of the three primary phytosterols, beta-sitosterol demonstrated the highest inhibitory activity against human type II 5-alpha reductase (S5αR2), a key enzyme in androgen metabolism. Beta-sitosterol exhibited greater potency and superior binding stability compared to campesterol and stigmasterol [1]. While exact IC50 values are not provided in the abstract, the study explicitly concludes that among the three phytosterols studied, beta-sitosterol showed the highest inhibitory activity and the best stability in its interaction with S5αR2 [1].
| Evidence Dimension | Inhibitory activity against human type II 5-alpha reductase (S5αR2) |
|---|---|
| Target Compound Data | Highest inhibitory activity and best stability |
| Comparator Or Baseline | Stigmasterol and Campesterol (both showed lower inhibitory activity and stability) |
| Quantified Difference | Not specified in abstract; beta-sitosterol was qualitatively and quantitatively superior. |
| Conditions | In vitro enzyme inhibition assay with in silico docking validation |
Why This Matters
This provides a clear, target-specific basis for selecting beta-sitosterol over stigmasterol or campesterol in studies focused on prostate health or androgen-related pathways.
- [1] Exploring the Inhibitory Potential of Phytosterols β-Sitosterol, Stigmasterol, and Campesterol on 5-Alpha Reductase Activity in the Human Prostate: An In Vitro and In Silico Approach. Plants. 2024;13(22):3146. View Source
